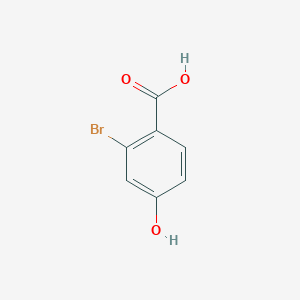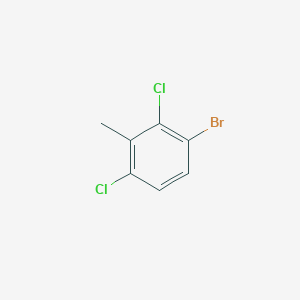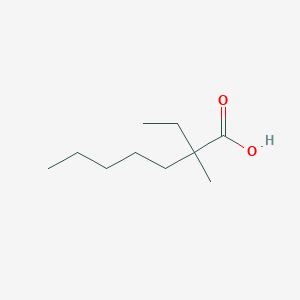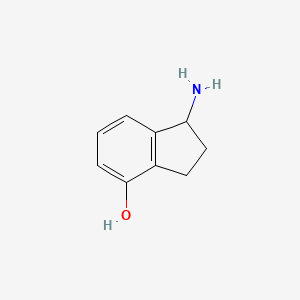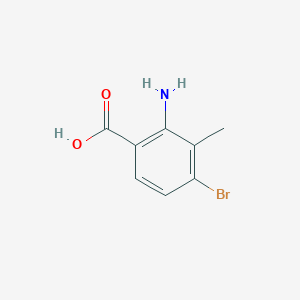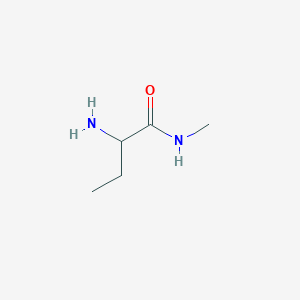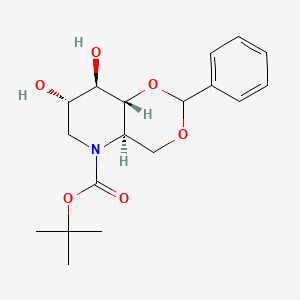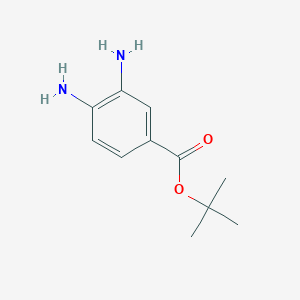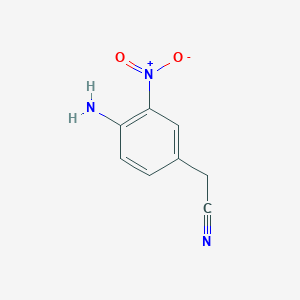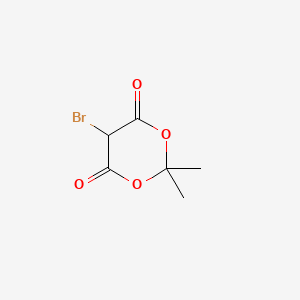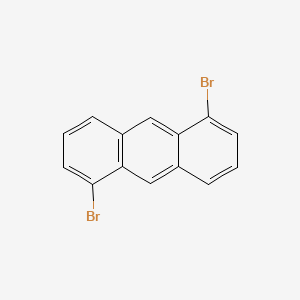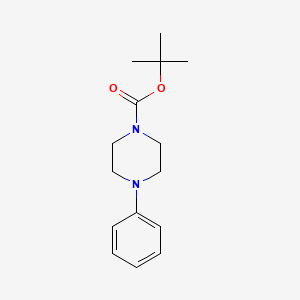
Tert-butyl 4-phenylpiperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-phenylpiperazine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The tert-butyl group attached to the piperazine ring enhances the steric bulk of the molecule, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of tert-butyl 4-phenylpiperazine-1-carboxylate derivatives involves various chemical reactions. For instance, tert-butyl phenylazocarboxylates serve as versatile building blocks and can undergo nucleophilic substitutions with aromatic amines and alcohols under mild conditions . Additionally, the synthesis of related compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, involves condensation reactions under basic conditions . The synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is achieved through amination using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively .
Molecular Structure Analysis
The molecular structure of tert-butyl 4-phenylpiperazine-1-carboxylate derivatives has been studied using various techniques. X-ray crystallography reveals the geometrical arrangement of the molecules and the presence of intermolecular interactions such as hydrogen bonding and π-π stacking . For example, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate crystallizes in the monoclinic space group with typical bond lengths and angles for a piperazine-carboxylate .
Chemical Reactions Analysis
The tert-butyl 4-phenylpiperazine-1-carboxylate framework can undergo a variety of chemical reactions. Radical reactions, such as oxygenation, halogenation, and aryl-aryl coupling, are facilitated by the tert-butyloxycarbonylazo group . The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate exhibits weak C–H···O intermolecular interactions and aromatic π–π stacking interactions in its crystal structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 4-phenylpiperazine-1-carboxylate derivatives are influenced by their molecular structure. The presence of the tert-butyl group imparts steric bulk, which can affect the compound's solubility, boiling point, and melting point. The crystalline structure, as determined by X-ray diffraction studies, provides insight into the stability and packing of the molecules in the solid state . NMR and calorimetric studies complement the structural information and help in understanding the tautomeric forms and the buttressing effect of substituents on the piperazine ring .
Wissenschaftliche Forschungsanwendungen
1. Antagonistic Properties at 5-HT1A Receptors
Tert-butyl 4-phenylpiperazine-1-carboxylate derivatives, such as WAY100135, have been identified as selective antagonists at both somatodendritic and postsynaptic 5-HT1A receptors. This compound exhibits stereoselective interaction with these receptors, indicating potential applications in neurological and psychiatric research (Fletcher et al., 1993).
2. Corrosion Inhibition Properties
Research has also explored the anticorrosive behavior of tert-butyl 4-phenylpiperazine-1-carboxylate derivatives in applications like carbon steel protection. Studies demonstrate that these compounds can significantly inhibit corrosion, particularly in acidic environments, highlighting their potential in material science and engineering (Praveen et al., 2021).
3. Role in Synthesis of Water-Soluble Stable Free Radicals
Certain derivatives of tert-butyl 4-phenylpiperazine-1-carboxylate have been synthesized for use in creating highly water-soluble stable free radicals. These compounds are notable for their persistence in water at various pH levels, making them useful in chemical synthesis and potentially in medical research (Marx & Rassat, 2002).
4. Intermediate for Small Molecule Anticancer Drugs
Research has identified tert-butyl 4-phenylpiperazine-1-carboxylate derivatives as important intermediates in the synthesis of small molecule anticancer drugs. These compounds play a crucial role in developing new therapeutics targeting specific pathways involved in cancer progression (Zhang et al., 2018).
5. Development of Water-Soluble Dendritic Macromolecules
Tert-butyl esters, derived from tert-butyl 4-phenylpiperazine-1-carboxylate, have been synthesized for creating water-soluble dendritic macromolecules. These macromolecules have diverse applications in material science, particularly in developing new materials with unique solubility characteristics (Pesak et al., 1997).
6. Use in Chiral Auxiliary Synthesis
Derivatives of tert-butyl 4-phenylpiperazine-1-carboxylate have been used in the synthesis of chiral auxiliaries, which are important in stereoselective synthesis. This application is significant in pharmaceutical and chemical research, where chiral compounds play a crucial role (Studer et al., 1995).
7. Synthesis of Organic Intermediates
Tert-butyl 4-phenylpiperazine-1-carboxylate is also used in the synthesis of various organic intermediates. These intermediates have applications in further chemical reactions and syntheses, contributing to the development of a wide range of chemical products (Yang et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-phenylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-11-9-16(10-12-17)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIYGTDWTPWSDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571359 | |
| Record name | tert-Butyl 4-phenylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-phenylpiperazine-1-carboxylate | |
CAS RN |
77278-63-8 | |
| Record name | 1,1-Dimethylethyl 4-phenyl-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77278-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-phenylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

